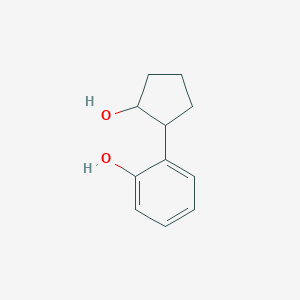
2-(2-Hydroxycyclopentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxycyclopentyl)phenol is an organic compound characterized by a phenol group attached to a cyclopentyl ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxycyclopentyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields without the need for chromatographic purification .
Industrial Production Methods: On an industrial scale, the production of phenolic compounds often involves nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxycyclopentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common for phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Dilute nitric acid, bromine water.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitrophenols, bromophenols.
Scientific Research Applications
2-(2-Hydroxycyclopentyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclopentyl)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .
Comparison with Similar Compounds
4-(2-Hydroxyethyl)phenol: Known for its antioxidant properties and used in various applications.
4-(1-Hydroxycyclopentyl)-1,2-butanediol: Another phenolic compound with similar structural features.
Uniqueness: 2-(2-Hydroxycyclopentyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)phenol |
InChI |
InChI=1S/C11H14O2/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11-13H,3,5,7H2 |
InChI Key |
GRGCQHCYYXXYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13273818.png)
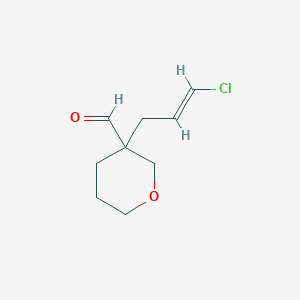

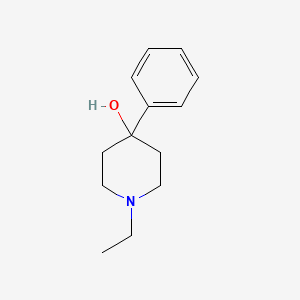
![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol](/img/structure/B13273840.png)
![[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid](/img/structure/B13273847.png)
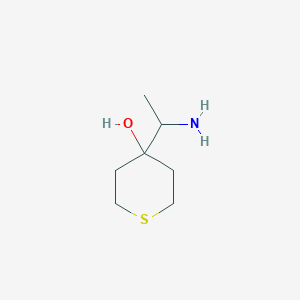

amine](/img/structure/B13273871.png)
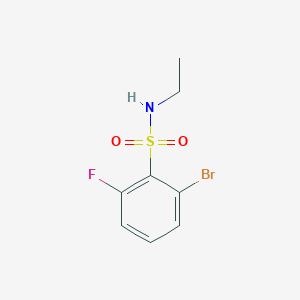
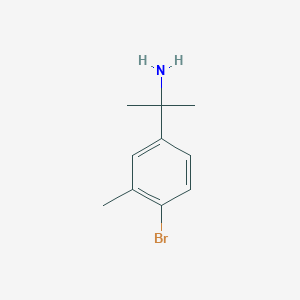
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole](/img/structure/B13273894.png)
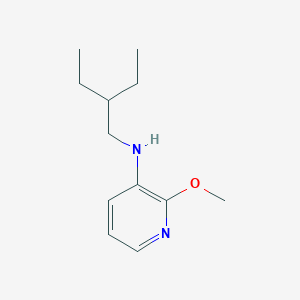
![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
